Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester structure
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
CAS 번호:943595-13-9
MF:C10H11BrO3
메가와트:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 2-(bromomethoxy)-6-methoxybenzoate
    • methyl 2-(bromomethyl)-6-methoxybenzoate
    • 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
    • AKOS024259187
    • AS-48094
    • Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
    • MFCD15474833
    • DA-33125
    • SCHEMBL14352049
    • methyl2-(bromomethyl)-6-methoxybenzoate
    • F17793
    • SB40127
    • KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • 943595-13-9
    • 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
    • 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
    • MDL: MFCD15474833
    • 인치: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
    • InChIKey: KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • 미소: O=C(C1C(CBr)=CC=CC=1OC)OC

계산된 속성

  • 정밀분자량: 257.98916g/mol
  • 동위원소 질량: 257.98916g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 196
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 35.5Ų

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester 가격추가 >>

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2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, reflux
참조
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

합성 방법 2

반응 조건
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route
McAllister, Graeme D.; Robinson, James E.; Taylor, Richard J. K., Tetrahedron, 2007, 63(49), 12123-12130

합성 방법 3

반응 조건
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Acetonitrile
참조
Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity
Ruchelman, Alexander L.; Man, Hon-Wah; Zhang, Weihong; Chen, Roger; Capone, Lori; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365

합성 방법 4

반응 조건
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  72 °C; 3 h, reflux
참조
Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood
Baur, Benjamin; Storch, Kirsten; Martz, Kathrin E.; Goettert, Marcia I.; Richters, Andre; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578

합성 방법 5

반응 조건
참조
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, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153]
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(35),

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
1.2 Catalysts: Azobisisobutyronitrile ;  2 h, reflux; reflux → rt
참조
Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron, 2008, 64(49), 11050-11057

합성 방법 8

반응 조건
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
참조
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(23), 4131-4134

합성 방법 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  15 min, 25 °C; 12 h, 60 °C
참조
Compounds modulating protein recruitment and/or degradation
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, rt → reflux
참조
Histone acetyltransferase activators and compositions and uses thereof
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합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, reflux
참조
Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy
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합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
참조
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D'Hollander, Agathe C. A.; Westwood, Nicholas J., Tetrahedron, 2018, 74(2), 224-239

합성 방법 13

반응 조건
1.1 Reagents: Thionyl chloride ;  3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
참조
Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders
, World Intellectual Property Organization, , ,

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester 공급 업체

Amadis Chemical Company Limited
골드 회원
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(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
주문 번호:A1045985
인벤토리 상태:in Stock
재다:100mg/250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:21
가격 ($):173.0/292.0/788.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
A1045985
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):173.0/292.0/788.0
Email